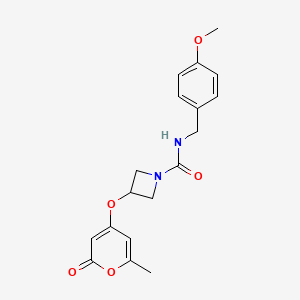

N-(4-methoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique hybrid structure combining an azetidine ring, a pyran-2-one moiety, and a 4-methoxybenzyl group. The 6-methyl-2-oxo-2H-pyran-4-yl group introduces electron-withdrawing and hydrogen-bonding capabilities, while the 4-methoxybenzyl substituent may improve lipophilicity and membrane permeability. This compound’s design suggests applications in medicinal chemistry, though its specific biological targets and mechanisms remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12-7-15(8-17(21)24-12)25-16-10-20(11-16)18(22)19-9-13-3-5-14(23-2)6-4-13/h3-8,16H,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHODNHZDXGKNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide, with the CAS number 1795086-64-4, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly in relation to its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 372.4 g/mol. The compound features an azetidine ring, which is known for its significance in medicinal chemistry, and a pyran derivative that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1795086-64-4 |

| Molecular Formula | C19H20N2O6 |

| Molecular Weight | 372.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the azetidine ring and the introduction of the methoxybenzyl and pyran substituents. The specific synthetic routes can vary but generally include methods such as nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring methoxybenzyl and pyran moieties. For instance, research indicates that compounds with structural similarities can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells and subsequent apoptosis .

In vitro studies have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. The mechanism involves binding to the colchicine-binding site on tubulin, thus disrupting microtubule dynamics essential for mitosis .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization into microtubules.

- Induction of Apoptosis : The disruption of microtubule dynamics can lead to increased apoptosis in cancer cells.

- Overcoming Multidrug Resistance : Some studies suggest that these compounds can effectively target multidrug-resistant cancer cells, enhancing their therapeutic potential .

Case Studies

- In Vivo Efficacy : In vivo studies using xenograft models have shown that treatment with related compounds results in significant tumor growth inhibition without notable neurotoxicity at therapeutic doses .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate good oral bioavailability and stability in biological systems, making it a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzyl group is recurrent in antimicrobial agents, likely due to its balance of lipophilicity and metabolic stability .

Comparison with Triazine Derivatives ()

However, both molecules employ aromatic ether linkages and tertiary amines, suggesting shared synthetic challenges in achieving regioselective functionalization .

Challenges in Comparison

Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation:

- Pyran-2-one vs. Phenothiazine: The pyran-2-one in the target compound may offer different electronic properties compared to the phenothiazine core in , influencing redox activity or metal chelation.

- Azetidine vs. Larger Heterocycles : Azetidine’s smaller ring size could enhance metabolic stability compared to five- or six-membered rings but may introduce strain-related synthetic difficulties.

Q & A

Q. Critical Considerations :

- Solvent Choice : Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are preferred for anhydrous conditions .

- Catalysts : Use of pivaloyl chloride or trichloroisocyanuric acid (TCICA) to activate carboxyl groups .

- Yield Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | O-benzyl hydroxylamine, K₂CO₃, CH₂Cl₂, 0°C | 85 | >95% | |

| 2 | 6-methyl-2-oxopyran, DMF, 60°C, 12h | 72 | 92% | |

| 3 | Column chromatography (EtOAc/hexane) | 90 | 98% |

What advanced techniques are recommended for characterizing the structural integrity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the methoxybenzyl group shows a singlet at δ 3.8 ppm (¹H) and 55 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₃N₂O₅: 395.1604) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks, as demonstrated for similar azetidine derivatives .

How can reaction conditions be optimized to mitigate low yields or unwanted by-products during synthesis?

Advanced Research Question

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation, while higher temperatures (60–80°C) accelerate coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Test bases like NaH or K₂CO₃ to optimize deprotonation efficiency .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products) and adjust protecting groups (e.g., pivaloyl vs. benzyl) .

Q. Example Workflow :

Conduct a Design of Experiments (DoE) to vary solvent, temperature, and catalyst ratios.

Analyze outcomes via HPLC-MS to map impurity profiles .

What strategies address stability issues during storage or handling of this compound?

Advanced Research Question

- Decomposition Pathways : The azetidine ring and ester groups are prone to hydrolysis under humid conditions. Avoid aqueous solvents and store desiccated at -20°C .

- Light Sensitivity : Methoxybenzyl groups degrade under UV light; use amber vials and inert atmospheres (N₂/Ar) .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR/HPLC .

How should researchers resolve contradictions in spectral data or biological activity assays?

Advanced Research Question

- Spectral Discrepancies : Compare experimental NMR shifts with computational predictions (DFT calculations). For example, unexpected peaks may indicate rotamers or tautomers .

- Biological Variability : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental noise .

Table 2 : Case Study on Substituent Effects (Analogous Compounds)

| Substituent | Yield (%) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 4-Methoxy | 72 | 0.45 | |

| 4-Chloro | 68 | 1.20 | |

| 4-Methyl | 65 | 2.10 |

What methodologies are recommended for evaluating the compound’s biological activity and mechanism of action?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.